molecular formula C11H15NO4S2 B5639846 8-(2-thienylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(2-thienylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B5639846
M. Wt: 289.4 g/mol
InChI Key: DVPSNNDSEAFTKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dioxaspiro[4.5]decanes can be achieved through one-step processes utilizing readily available starting materials. For instance, a method for synthesizing differently substituted 1,6-dioxaspiro[4,5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones has been described, showcasing high stereoselectivity in the spirocyclization process (Carretero, Diaz, & Rojo, 1994). Another approach involves acid-catalyzed phenylsulfanyl migration to produce single enantiomers and diastereoisomers of 1,8-dioxaspiro[4.5]decanes with controlled stereochemistry (Eames et al., 1996).

Molecular Structure Analysis

Research on the molecular structure of related compounds, such as APDA (8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane), has demonstrated its potential as an organic material for nonlinear optical devices. Characterization studies have included single crystal growth, optical properties measurements, and second harmonic generation demonstration (Kagawa et al., 1994).

Chemical Reactions and Properties

Electrochemical methods have facilitated the synthesis of trifluoromethylated 4-azaspiro[4.5]decanes, highlighting a novel synthetic strategy for fluorine-containing spirocyclic compounds (Lei et al., 2023). Additionally, the development of 1-thia-azaspiro[4.5]decane derivatives for potential anticancer applications emphasizes the chemical versatility and functionalization potential of these compounds (Flefel et al., 2017).

Physical Properties Analysis

The physical properties, including the nonlinear optical characteristics of spirocyclic compounds, are of interest for their application in optical devices. APDA, for example, has been found to produce second-harmonic generation, showcasing its suitability for application in nonlinear optical devices (Kagawa et al., 1994).

Chemical Properties Analysis

The chemical properties of 1,4-dioxa-8-azaspiro[4.5]decane derivatives, such as their reactivity in the synthesis of novel compounds with potential biological activity, demonstrate the compound's versatility. For instance, novel σ1 receptor ligands have been designed and synthesized, showing promise for brain imaging agents (Tian et al., 2020).

Future Directions

While specific future directions for “8-(2-thienylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane” are not available, spiro compounds are attracting attention as scaffolds in the search for modern drugs . They offer a number of advantages for programmed drug discovery .

properties

IUPAC Name

8-thiophen-2-ylsulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S2/c13-18(14,10-2-1-9-17-10)12-5-3-11(4-6-12)15-7-8-16-11/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPSNNDSEAFTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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